2,5-Dimethylphenylhydrazine hydrochloride
Overview
Description
2,5-Dimethylphenylhydrazine hydrochloride is an organic compound with the chemical formula C8H13ClN2. It is a colorless crystalline solid that is soluble in water, ethanol, and some organic solvents . This compound is widely used in organic synthesis as an important intermediate and can be used as a raw material for synthetic dyes, drugs, and pesticides .
Scientific Research Applications
2,5-Dimethylphenylhydrazine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethylphenylhydrazine hydrochloride is the respiratory system . .
Mode of Action
Hydrazines, in general, are known to react with carbonyl compounds to form hydrazones . This suggests that this compound may interact with carbonyl-containing compounds in the body, potentially altering their function.
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, air velocity can affect the concentration of the compound in the environment, potentially influencing its inhalation and subsequent effects .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylphenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and hydrazides. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and preparative procedures . The compound can also interact with proteins and enzymes, forming Schiff bases that can alter the activity of these biomolecules. For instance, it can inhibit certain enzymes by forming covalent bonds with their active sites, thereby affecting their catalytic functions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism . The compound can also cause cytotoxic effects, leading to cell death in certain cell types. Additionally, it has been observed to interfere with mitochondrial function, which can further impact cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can react with nucleophilic groups in proteins and enzymes, leading to the formation of Schiff bases . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and mitochondrial dysfunction . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may cause mild oxidative stress and transient changes in cellular metabolism . At higher doses, it can induce significant cytotoxicity and organ damage. Toxic effects such as liver and kidney damage have been observed in animal studies at high doses . It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy metabolism. For example, it can inhibit the activity of enzymes in the glycolytic pathway, leading to changes in glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects . Its distribution within the body can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Understanding the subcellular localization of the compound is important for elucidating its precise biochemical effects.
Preparation Methods
There are several methods for the preparation of 2,5-Dimethylphenylhydrazine hydrochloride. A common synthesis method involves reacting 2,5-dimethylphenylhydrazine with hydrochloric acid at room temperature . The chemical equation for this reaction is:
C8H12N2+HCl→C8H12N2⋅HCl
The reaction is typically carried out under inert gas (nitrogen or argon) at temperatures between 2-8°C to ensure stability and prevent decomposition .
Chemical Reactions Analysis
2,5-Dimethylphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted phenylhydrazine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
2,5-Dimethylphenylhydrazine hydrochloride can be compared with other similar compounds, such as:
Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the methyl groups on the phenyl ring, which can affect its reactivity and solubility.
2,4,6-Trichlorophenylhydrazine: This compound has chlorine atoms instead of methyl groups, which can significantly alter its chemical properties and reactivity.
2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride: This compound has a more complex structure and different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
(2,5-dimethylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFMSZLYCEIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370103 | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56737-78-1 | |
Record name | Hydrazine, (2,5-dimethylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56737-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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